molecular formula C9H5BrClFO B1310234 (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride CAS No. 676348-50-8

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride

Cat. No.: B1310234
CAS No.: 676348-50-8
M. Wt: 263.49 g/mol
InChI Key: HFINYPSPUVAVCC-DUXPYHPUSA-N
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Description

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is an organic compound with the molecular formula C9H5BrClFO It is a derivative of acryloyl chloride, featuring a bromo and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane. The reaction conditions usually require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For nucleophilic substitution to form amides.

    Alcohols: For esterification reactions.

    Hydrogenation Catalysts: For reduction reactions

Major Products Formed

The major products formed from reactions with this compound include amides, esters, and reduced alcohol derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of polymers and advanced materials.

    Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: The compound is used in the development of pesticides and herbicides

Mechanism of Action

The mechanism of action of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-Bromo-4-chlorophenyl)acryloyl chloride
  • (E)-3-(3-Bromo-4-methylphenyl)acryloyl chloride
  • (E)-3-(3-Bromo-4-nitrophenyl)acryloyl chloride

Uniqueness

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The fluoro substituent enhances the compound’s reactivity and stability compared to its analogs .

Properties

IUPAC Name

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClFO/c10-7-5-6(1-3-8(7)12)2-4-9(11)13/h1-5H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFINYPSPUVAVCC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420700
Record name (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-50-8
Record name (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-50-8
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